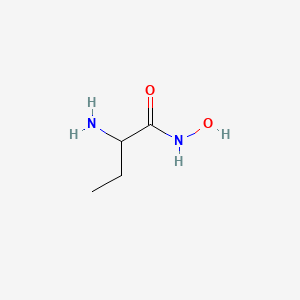
2-Ethylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-Ethylpropanediamide involves various chemical reactions, including condensation, substitution, and reductive alkylation processes. For example, the synthesis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, characterized by elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction (Navarrete-Vázquez et al., 2011). Another synthesis method includes the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, producing ethyl N-[(2-Boc-amino)ethyl]glycinate in near quantitative yield and high purity (Viirre & Hudson, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Ethylpropanediamide, such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, is characterized using single-crystal X-ray diffraction. These structures often exhibit hydrogen-bonding interactions that interconnect molecules into chains, contributing to their stability and potential bioactivity (Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Reactions involving compounds related to 2-Ethylpropanediamide, such as the synthesis of 2-acetonylideneimidazolidines from β-amino-β-(trichloromethyl)vinyl ketones and ethylenediamine, showcase the reactivity and versatility of these compounds. The products are characterized by spectroscopic methods, demonstrating the complexity and potential utility of these reactions (Sosnovskikh et al., 2000).
Physical Properties Analysis
The physical properties of compounds akin to 2-Ethylpropanediamide, such as solubility, melting points, and crystal structures, are critical for their application in various fields. The crystalline structures, obtained through X-ray diffraction studies, provide insight into the stability and solubility characteristics of these compounds, which are essential for their practical applications (Navarrete-Vázquez et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biomolecules, are pivotal in determining the applications of compounds related to 2-Ethylpropanediamide. Studies on the synthesis and reactions of similar compounds highlight their potential in synthesizing novel organic molecules, which can lead to new drugs and materials (Viirre & Hudson, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
2-ethylpropanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-2-3(4(6)8)5(7)9/h3H,2H2,1H3,(H2,6,8)(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTLLABTZRFJGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294584 |
Source


|
| Record name | 2-ethylpropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpropanediamide | |
CAS RN |
6082-49-1 |
Source


|
| Record name | NSC97182 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-ethylpropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)





